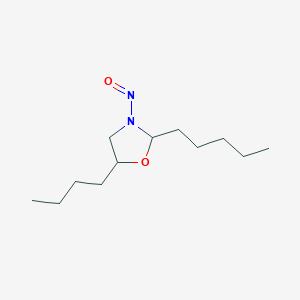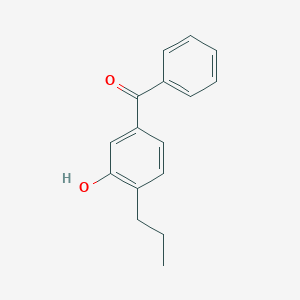
(3-Hydroxy-4-propylphenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxy-4-propylphenyl)(phenyl)methanone is an organic compound with the molecular formula C16H16O2 It is a derivative of benzophenone, characterized by the presence of a hydroxy group at the 3-position and a propyl group at the 4-position on one of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4-propylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-hydroxy-4-propylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
(3-Hydroxy-4-propylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of (3-oxo-4-propylphenyl)(phenyl)methanone.
Reduction: Formation of (3-hydroxy-4-propylphenyl)(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
(3-Hydroxy-4-propylphenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-Hydroxy-4-propylphenyl)(phenyl)methanone depends on its interaction with molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, affecting the binding affinity to various receptors. The propyl group can modulate the compound’s hydrophobicity, impacting its solubility and bioavailability.
相似化合物的比较
Similar Compounds
(4-Hydroxyphenyl)(phenyl)methanone: Lacks the propyl group, resulting in different physical and chemical properties.
(3-Methoxy-4-propylphenyl)(phenyl)methanone: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and biological activity.
(3-Hydroxy-4-methylphenyl)(phenyl)methanone: Has a methyl group instead of a propyl group, influencing its steric and electronic properties.
Uniqueness
(3-Hydroxy-4-propylphenyl)(phenyl)methanone is unique due to the presence of both a hydroxy group and a propyl group on the aromatic ring. This combination of functional groups imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
93433-87-5 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC 名称 |
(3-hydroxy-4-propylphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H16O2/c1-2-6-12-9-10-14(11-15(12)17)16(18)13-7-4-3-5-8-13/h3-5,7-11,17H,2,6H2,1H3 |
InChI 键 |
IIJOWCQKRAXAGG-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


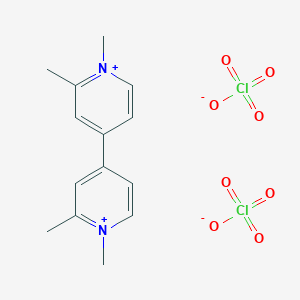
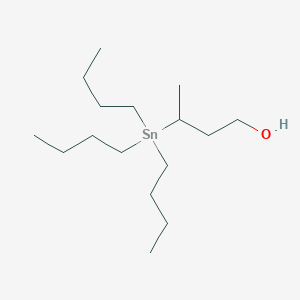

![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
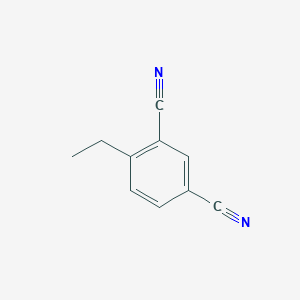
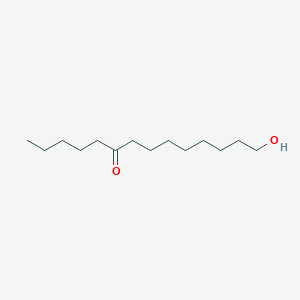
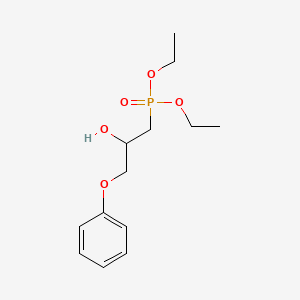
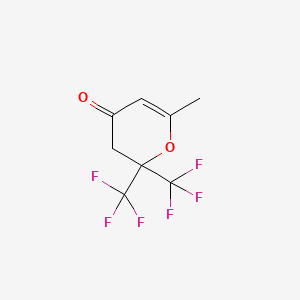
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
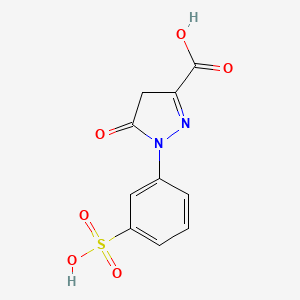
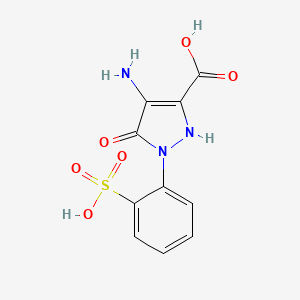
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
